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Compound of Interest

Compound Name:
3-Chloro-5-

(trifluoromethoxy)benzaldehyde

CAS No.: 433926-48-8

Cat. No.: B1591186 Get Quote

CAS Number: 433926-48-8[1][2]

Executive Summary
3-Chloro-5-(trifluoromethoxy)benzaldehyde is a high-value fluorinated building block used

extensively in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness

lies in the meta-substitution pattern of a chlorine atom and a trifluoromethoxy (-OCF

) group relative to the aldehyde. This configuration offers a dual advantage: the -OCF

moiety enhances lipophilicity and metabolic stability (acting as a bioisostere to a chlorine or
methyl group but with different electronic properties), while the chlorine atom serves as a
reliable handle for downstream cross-coupling reactions.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity

landscape of this compound, designed for researchers requiring high-purity intermediates for

structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[3][4][5]
[6]
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Property Data

CAS Number 433926-48-8

IUPAC Name 3-Chloro-5-(trifluoromethoxy)benzaldehyde

Molecular Formula

C

H

ClF

O

Molecular Weight 224.56 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point
~220°C (Predicted) / 96°C at 1.5 mmHg

(Estimated)

Density 1.463 ± 0.06 g/cm³ (Predicted)

Refractive Index 1.477 (Estimated)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

water

Flash Point >100°C (Closed Cup)

Synthesis & Production Protocols
The most robust route for synthesizing 3-Chloro-5-(trifluoromethoxy)benzaldehyde on a

laboratory scale utilizes a Metal-Halogen Exchange followed by Formylation. This method is

preferred over oxidation of the corresponding toluene derivative due to the higher commercial

availability of the bromo-precursor and milder reaction conditions that preserve the sensitive -

OCF

group.

Primary Route: Formylation via Lithiation
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Precursor: 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene (CAS 168901-26-0)

Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using

anhydrous solvents.

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,

temperature probe, and addition funnel.

Solvation: Charge the flask with 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene (10.0 g, 36.3

mmol) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone

bath.

Lithiation: Slowly add n-Butyllithium (2.5 M in hexanes, 15.2 mL, 38.1 mmol) dropwise over

20 minutes. Maintain internal temperature below -70°C.

Insight: The bromine atom is selectively exchanged over the chlorine due to the weaker C-

Br bond. The electron-withdrawing -OCF

group stabilizes the resulting aryl lithium species, but temperature control is critical to
prevent benzyne formation or scrambling.

Formylation: Stir at -78°C for 45 minutes. Add anhydrous DMF (Dimethylformamide, 4.2 mL,

54.5 mmol) dropwise.

Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Quench & Workup: Quench with saturated aqueous NH

Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and
brine, dry over Na

SO

, and concentrate in vacuo.

Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc 95:5) to

yield the target aldehyde as a clear oil.
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Synthesis Flow Diagram
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Figure 1: Selective synthesis of 3-Chloro-5-(trifluoromethoxy)benzaldehyde via cryogenic

lithiation.

Reactivity & Applications in Drug Discovery
The 3-Chloro-5-(trifluoromethoxy)benzaldehyde scaffold is a "privileged structure" in

medicinal chemistry. It serves as a divergent point for synthesizing complex heterocycles.

The Aldehyde Handle (-CHO)
The aldehyde group is highly electrophilic and serves as the primary entry point for scaffold

elongation.

Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)

) to form benzylic amines, common pharmacophores in GPCR ligands.

Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to styrenes or cinnamates.

Heterocycle Formation: Condensation with diamines or hydrazines yields imidazoles or

pyrazoles.

The Aryl Chloride Handle (-Cl)
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Unlike the aldehyde, the aryl chloride is inert to standard nucleophiles but reactive under

transition-metal catalysis.

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids allows for biaryl formation.

Condition: Pd(dppf)Cl

, K

CO

, Dioxane/Water, 80°C.

Buchwald-Hartwig Amination: Introduction of aniline or amine groups.

Divergent Synthesis Workflow
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Figure 2: Divergent reactivity profile enabling access to multiple drug-like classes.

Safety & Handling (SDS Summary)
Hazard Classification (GHS):

Skin Irritation: Category 2 (H315)

Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of vapors.

Storage: Store under inert gas (Argon) at 2-8°C. Aldehydes are prone to air oxidation to the

corresponding benzoic acid over time.

References
Matrix Scientific. (n.d.). 3-Chloro-5-(trifluoromethoxy)benzaldehyde Product Data.

Retrieved from

BLD Pharm. (n.d.). Product Analysis: CAS 433926-48-8.[2] Retrieved from

National Center for Biotechnology Information. (2025). PubChem Compound Summary for

CID 17750734, 3-Chloro-5-(trifluoromethoxy)benzaldehyde. Retrieved from

Leroux, F., et al. (2005). Trifluoromethyl ethers: synthesis and properties of an unusual
substituent. Chem. Soc. Rev., 34, 98-110. (Contextual grounding for -OCF3 stability).

Oakwood Chemical. (n.d.). Safety Data Sheet for Fluorinated Benzaldehydes. Retrieved

from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 3-Chloro-5-
(trifluoromethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591186#3-chloro-5-trifluoromethoxy-benzaldehyde-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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